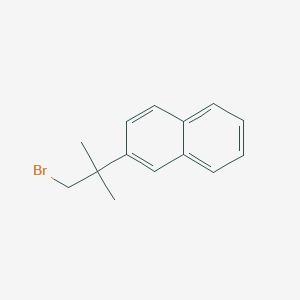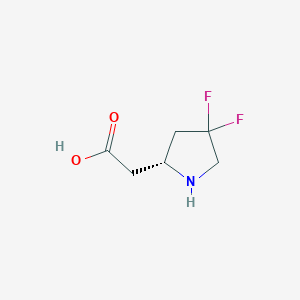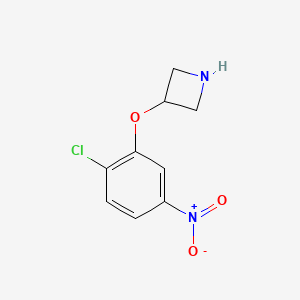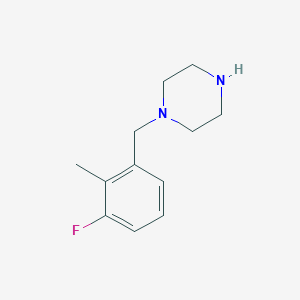![molecular formula C12H18ClNO B13589619 2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride CAS No. 66692-26-0](/img/structure/B13589619.png)
2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of a methoxyphenyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or sodium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction results in the formation of an amine.
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, it may interact with neurotransmitter receptors in the brain, influencing neurological functions.
Vergleich Mit ähnlichen Verbindungen
2-[(4-Methoxyphenyl)methyl]pyrrolidinehydrochloride can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)pyrrolidine: This compound lacks the methylene bridge between the methoxyphenyl group and the pyrrolidine ring, resulting in different chemical and biological properties.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound contains an amino group instead of a pyrrolidine ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties that are valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
66692-26-0 |
|---|---|
Molekularformel |
C12H18ClNO |
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-12-6-4-10(5-7-12)9-11-3-2-8-13-11;/h4-7,11,13H,2-3,8-9H2,1H3;1H |
InChI-Schlüssel |
RSLCSYFRULCSIL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC2CCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




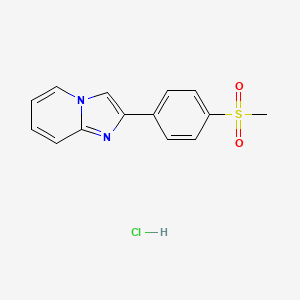


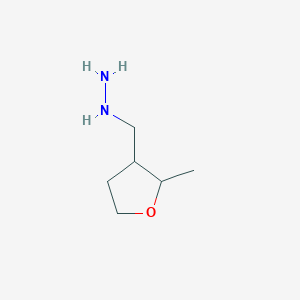

![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
